molecular formula C22H32Cl4N10 B10822003 Chlorhexidine-d8 (hydrochloride)

Chlorhexidine-d8 (hydrochloride)

Cat. No.: B10822003
M. Wt: 586.4 g/mol
InChI Key: WJLVQTJZDCGNJN-ZYNYSASXSA-N
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Description

Chlorhexidine-d8 (hydrochloride) is a deuterated form of chlorhexidine hydrochloride, which is a broad-spectrum antimicrobial agent. It is commonly used as an antiseptic and disinfectant in various medical and dental applications. The deuterated form, Chlorhexidine-d8, is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chlorhexidine-d8 (hydrochloride) involves a heating reflux reaction between hexamethylene-dicyanoguanidine and chloroaniline hydrochloride in the presence of a solvent such as glycol ether or normal butanol. This reaction is carried out under mild conditions and does not require a catalyst, making the process efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of Chlorhexidine-d8 (hydrochloride) follows similar routes but on a larger scale. The use of glycol ether or normal butanol as solvents helps in reducing the toxic effects and environmental pollution. The final product is obtained with high purity and yield, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine-d8 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorhexidine oxide, while reduction may yield chlorhexidine amine .

Scientific Research Applications

Chlorhexidine-d8 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of chlorhexidine.

    Biology: Employed in studies involving microbial resistance and the effects of antimicrobial agents on various microorganisms.

    Medicine: Utilized in the formulation of antiseptic solutions, mouthwashes, and wound dressings.

    Industry: Applied in the production of disinfectants and preservatives for various products

Mechanism of Action

Chlorhexidine-d8 (hydrochloride) exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule binds to the negatively charged sites on the cell wall, destabilizing it and interfering with osmosis. At low concentrations, it is bacteriostatic, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing cell death by coagulating cytoplasmic components .

Comparison with Similar Compounds

  • Chlorhexidine hydrochloride
  • Cetylpyridinium chloride
  • Povidone-iodine

Comparison: Chlorhexidine-d8 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Compared to other similar compounds like cetylpyridinium chloride and povidone-iodine, Chlorhexidine-d8 (hydrochloride) offers a broader spectrum of antimicrobial activity and a quicker kill rate. Additionally, it has both bacteriostatic and bactericidal mechanisms of action, depending on its concentration .

Properties

Molecular Formula

C22H32Cl4N10

Molecular Weight

586.4 g/mol

IUPAC Name

2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride

InChI

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;;

InChI Key

WJLVQTJZDCGNJN-ZYNYSASXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H].Cl.Cl

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl

Origin of Product

United States

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